

IGF2BP1-IN-1: A Chemical Probe for Interrogating IGF2BP1 Function

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Compound of Interest		
Compound Name:	Igf2BP1-IN-1	
Cat. No.:	B12370850	Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical regulator of tumorigenesis. Its overexpression in a variety of cancers is correlated with poor prognosis, making it a compelling target for therapeutic intervention. IGF2BP1 functions by binding to specific mRNA transcripts, thereby controlling their stability, translation, and localization. This post-transcriptional regulation affects a wide array of oncogenic pathways, including cell proliferation, survival, and migration. The development of selective chemical probes is essential for elucidating the multifaceted roles of IGF2BP1 in cancer biology and for validating it as a druggable target. This technical guide focuses on IGF2BP1-IN-1 (also known as Compound A11), a potent and selective inhibitor of IGF2BP1, providing a comprehensive overview of its properties, mechanism of action, and its application as a chemical probe.

IGF2BP1-IN-1: Chemical Properties and Binding Affinity

IGF2BP1-IN-1 is a synthetic derivative of Cucurbitacin B, a natural compound known for its cytotoxic properties.[1][2] Chemical modifications have rendered **IGF2BP1-IN-1** a highly potent and selective inhibitor of IGF2BP1 with an improved therapeutic window compared to its parent compound.[1][2]



Table 1: Quantitative Data for IGF2BP1-IN-1

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd)	2.88 nM	Recombinant IGF2BP1 protein	[3]
IC50 (Cell Proliferation)	9 nM	A549 (Non-Small Cell Lung Cancer)	[3]
IC50 (Cell Proliferation)	34 nM	HCT116 (Colorectal Carcinoma)	[3]

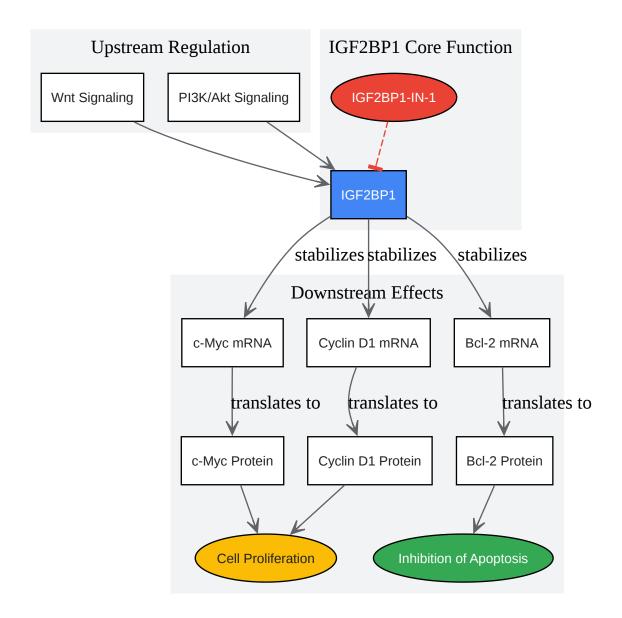
Mechanism of Action

IGF2BP1-IN-1 exerts its inhibitory effect by directly binding to the IGF2BP1 protein.[1][2] This interaction disrupts the ability of IGF2BP1 to bind to its target mRNA molecules. The stability of numerous pro-oncogenic transcripts is dependent on IGF2BP1 binding, and therefore, treatment with **IGF2BP1-IN-1** leads to their degradation and a subsequent reduction in the corresponding protein levels. This ultimately results in the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2]

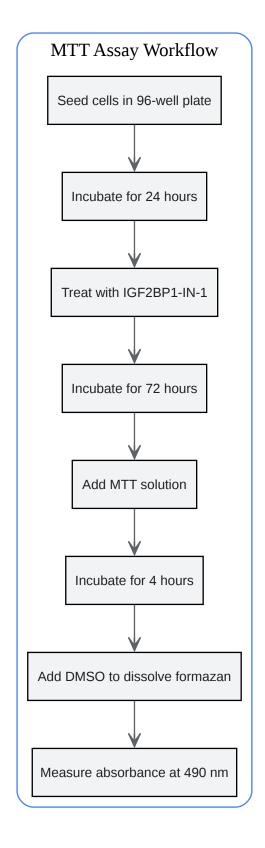
Signaling Pathways Modulated by IGF2BP1 Inhibition

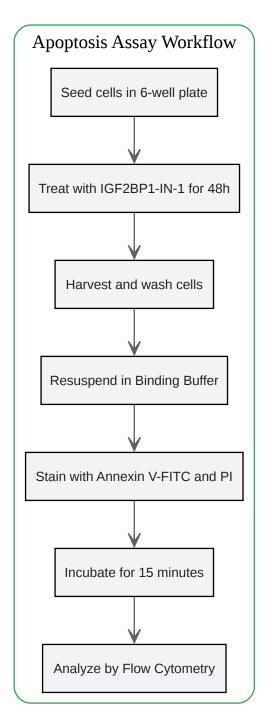
IGF2BP1 is a key node in a complex network of signaling pathways that are fundamental to cancer progression. By stabilizing the mRNAs of crucial oncogenes, IGF2BP1 promotes uncontrolled cell growth and survival. Inhibition of IGF2BP1 by IGF2BP1-IN-1 leads to the downregulation of these pathways.











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References

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